molecular formula C21H21NO5S B458033 PROPAN-2-YL 4-ETHYL-5-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

PROPAN-2-YL 4-ETHYL-5-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B458033
M. Wt: 399.5g/mol
InChI Key: VQETVNZHBOPWOF-UHFFFAOYSA-N
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Description

PROPAN-2-YL 4-ETHYL-5-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a chromene, thiophene, and carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 4-ETHYL-5-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the chromene and thiophene intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 4-ETHYL-5-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

PROPAN-2-YL 4-ETHYL-5-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the design of new materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which PROPAN-2-YL 4-ETHYL-5-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene and thiophene derivatives that share structural features with PROPAN-2-YL 4-ETHYL-5-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE. Examples include:

  • 4-ETHYL-5-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLIC ACID
  • PROPAN-2-YL 4-ETHYL-5-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLAMIDE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H21NO5S

Molecular Weight

399.5g/mol

IUPAC Name

propan-2-yl 4-ethyl-5-methyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H21NO5S/c1-5-14-12(4)28-19(17(14)21(25)26-11(2)3)22-18(23)15-10-13-8-6-7-9-16(13)27-20(15)24/h6-11H,5H2,1-4H3,(H,22,23)

InChI Key

VQETVNZHBOPWOF-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC3=CC=CC=C3OC2=O)C

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC3=CC=CC=C3OC2=O)C

Origin of Product

United States

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